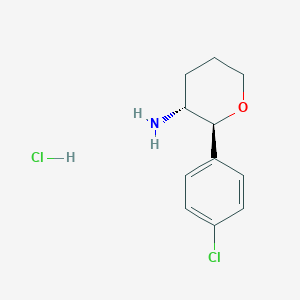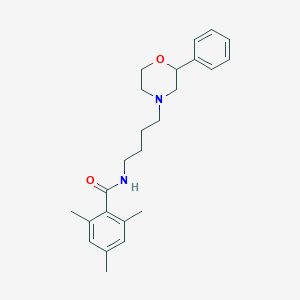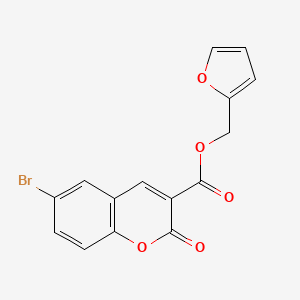
2-Furylmethyl 6-bromo-2-oxochromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furylmethyl 6-bromo-2-oxochromene-3-carboxylate is a useful research compound. Its molecular formula is C15H9BrO5 and its molecular weight is 349.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Rh(I)-Catalyzed Coupling : Conjugated enynones, serving as carbene precursors, can be coupled with arylboronic acids in the presence of Rh(I) catalysts, leading to the synthesis of furyl-containing triarylmethanes. This process demonstrates good functional compatibility and utilizes easily available starting materials under mild conditions. The formation of Rh(I) (2-furyl)carbene species and subsequent carbene migratory insertion are crucial steps in this reaction (Xia et al., 2016).
Palladium-Catalyzed Carbene Migratory Insertion : A novel coupling reaction between benzyl, aryl, or allyl bromides and conjugated ene-yne-ketones leads to the formation of 2-alkenyl-substituted furans. The process involves oxidative addition, alkyne activation-cyclization, palladium carbene migratory insertion, and β-hydride elimination, with palladium (2-furyl)carbene proposed as a key intermediate. Computational studies suggest a facile process with a low energy barrier for carbene migratory insertion (Xia et al., 2013).
Photophysical and Material Applications
Copper(I) Complexes for Dye-Sensitized Solar Cells (DSCs) : Synthetic approaches to 6,6'-disubstituted-2,2'-bipyridine ligands with carboxylic acid substituents have been developed for use in copper-based DSCs. The study includes the single-crystal structures of various copper(I) complexes and discusses the roles of hydrogen bonding and pi-stacking interactions in determining solid-state packing. Preliminary DSC studies with these complexes are reported, highlighting their potential in photovoltaic applications (Constable et al., 2009).
Tandem Photoarylation-Photoisomerization for Ethyl 2-Arylthiazole-5-carboxylates : The photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and benzene yields ethyl 3-phenylisothiazole-4-carboxylate. This reaction, performed in the presence of furan, thiophene, and 2-bromothiophene, showcases the photophysical properties of the products, indicating their potential as singlet-oxygen sensitizers. The observed fluorescence and dual emission from different excited states suggest applications in photodynamic therapy and photo-oxidation processes (Amati et al., 2010).
Propriétés
IUPAC Name |
furan-2-ylmethyl 6-bromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO5/c16-10-3-4-13-9(6-10)7-12(15(18)21-13)14(17)20-8-11-2-1-5-19-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAAHIWEBBVDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)
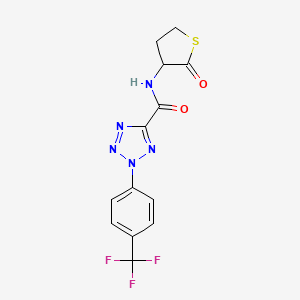
![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)
![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)
![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)

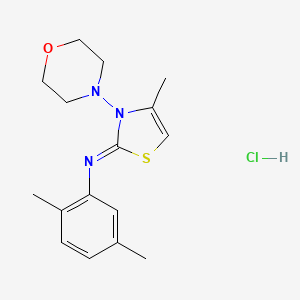
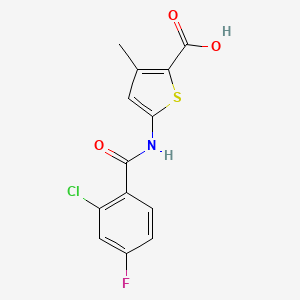
![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)
![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)
